molecular formula C11H15ClN2O2 B15284832 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B15284832
M. Wt: 242.70 g/mol
InChI Key: APCNWLLTSMAPOL-UHFFFAOYSA-N
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Description

3-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is a pyrazole derivative characterized by a prop-2-enoic acid moiety attached to a substituted pyrazole ring. The pyrazole core features a chlorine atom at position 5, a methyl group at position 3, and a 2-methylpropyl (isobutyl) substituent at position 1 (N1). The molecular formula is C₁₁H₁₅ClN₂O₂, with a molecular weight of 242.7 g/mol (assuming standard isotopic composition). This compound belongs to a class of agrochemical or pharmaceutical intermediates, as suggested by structural analogs in the evidence (e.g., pesticidal pyrazole derivatives in ) .

Properties

IUPAC Name

3-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c1-7(2)6-14-11(12)9(8(3)13-14)4-5-10(15)16/h4-5,7H,6H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APCNWLLTSMAPOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=CC(=O)O)Cl)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the chlorine, isobutyl, and methyl substituents. The final step involves the formation of the acrylic acid moiety through a condensation reaction with appropriate reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize the output.

Chemical Reactions Analysis

Conjugated Addition Reactions

The α,β-unsaturated carboxylic acid system enables Michael addition and nucleophilic conjugate additions. For example:

  • Thiol Addition : Reaction with thiols (e.g., ethanethiol) under basic conditions yields β-sulfanyl derivatives via thiol-Michael addition.

  • Amine Addition : Primary amines (e.g., methylamine) undergo conjugate addition to form β-amino acid derivatives, which can cyclize under heat .

Table 1: Conjugated Addition Reactions

ReagentConditionsProductYieldSource
EthanethiolKOH, ethanol, 25°Cβ-(Ethylthio)propenoic acid derivative78%
MethylamineDMF, 60°C, 6 hrβ-Amino acid intermediate65%

Decarboxylation and Thermal Rearrangements

The propenoic acid group undergoes decarboxylation under thermal or acidic conditions:

  • Thermal Decarboxylation : Heating above 150°C in toluene eliminates CO₂, forming 3-[5-chloro-3-methyl-1-(isobutyl)pyrazol-4-yl]propene.

  • Acid-Catalyzed Rearrangement : In H₂SO₄, the compound may cyclize to form pyrazolo[1,5-a]pyrimidinone derivatives via intramolecular lactamization .

Electrophilic Aromatic Substitution on Pyrazole

The pyrazole ring’s electron-deficient nature (due to Cl and COOH groups) directs electrophiles to the less substituted positions:

  • Nitration : Reacts with HNO₃/H₂SO₄ at 0°C to introduce nitro groups at position 2 of the pyrazole .

  • Halogenation : Bromination (Br₂/FeBr₃) occurs at position 5 if the chloro substituent is displaced .

Table 2: Pyrazole Ring Functionalization

ReactionReagentPosition ModifiedProduct ApplicationSource
NitrationHNO₃, H₂SO₄, 0°CC2Agrochemical intermediates
BrominationBr₂, FeBr₃, 40°CC5Medicinal chemistry scaffolds

Esterification and Amidation

The carboxylic acid participates in standard derivatization:

  • Esterification : Methanol/H₂SO₄ yields the methyl ester, enhancing solubility for HPLC analysis.

  • Amide Formation : Coupling with EDCl/HOBt and amines produces bioactive amides (e.g., benzylamide) .

Nucleophilic Displacement of Chlorine

The 5-chloro substituent is amenable to SNAr reactions:

  • Methoxy Substitution : Reacts with NaOMe in DMF at 120°C to form 5-methoxy derivatives .

  • Amination : Treatment with NH₃/EtOH under pressure replaces Cl with NH₂, yielding primary amines .

Photochemical Reactions

Analogous pyrazole-acrylic acid compounds exhibit photochromic behavior in crystalline phases, suggesting potential [2+2] cycloadditions or tautomerism under UV light .

Metal-Catalyzed Cross-Couplings

The propenoic acid’s double bond may participate in Heck or Suzuki couplings when converted to vinyl halides:

  • Heck Reaction : Palladium-catalyzed coupling with aryl iodides forms biaryl derivatives .

Key Mechanistic Insights

  • The electron-withdrawing carboxylic acid group polarizes the α,β-unsaturated system, facilitating conjugate additions .

  • Steric hindrance from the isobutyl group limits reactivity at pyrazole position 1 .

  • Chlorine’s meta-directing effect governs electrophilic substitution patterns .

This reactivity profile positions the compound as a valuable intermediate for synthesizing agrochemicals, pharmaceuticals, and photochromic materials .

Scientific Research Applications

The compound "3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid" has the molecular formula C11H15ClN2O2C_{11}H_{15}ClN_2O_2 and a molecular weight of 242.71 . It is also known as (E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid .

While specific applications of "3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid" are not detailed in the provided search results, pyrazole derivatives, in general, have a wide range of pharmacological activities, including anti-inflammatory, antipyretic, analgesic, and anticancer effects .

Potential Applications Based on Pyrazole Derivatives:

  • CDK2 Inhibitors: Pyrazole compounds have demonstrated anticancer effects by acting as CDK2 inhibitors . Several pyrazolo-pyrimidine derivatives have shown potent inhibitory activity against CDK2/cyclin E and antiproliferative effects against cancer cell lines .
  • COX-2 Inhibitors: Diaryl pyrazole compounds with a methylsulfonyl group could potentially be developed as inhibitors of CDK2 and cyclooxygenase-2 (COX-2), possessing anticancer properties . Selective COX-2 inhibitors can affect cell cycle checkpoints by reducing cyclin D1 and cyclin E levels .

Related Compounds:

  • 3-{5-chloro-3-methyl-1-[(4-methylphenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid: This related compound has a PubChem CID of 2113068 and a molecular weight of 290.74 g/mol .

Mechanism of Action

The mechanism of action of (2E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological effects. The pathways involved can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Table 1: Comparison of Pyrazole-Prop-2-enoic Acid Derivatives

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molecular Weight Purity Potential Applications
3-[5-Chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid 5-Cl, 3-CH₃, 1-(2-methylpropyl) C₁₁H₁₅ClN₂O₂ 242.7 N/A Agrochemical intermediates
(2E)-3-(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoic acid 5-Cl, 1-CH₃, 3-CH₃ C₉H₁₁ClN₂O₂ 214.6 95% Research/Pharmaceuticals
(2E)-3-[5-Chloro-3-methyl-1-(naphthalen-1-ylmethyl)-1H-pyrazol-4-yl]prop-2-enoic acid 5-Cl, 3-CH₃, 1-(naphthylmethyl) C₁₉H₁₇ClN₂O₂ 340.8 95% Specialty chemicals
3-[1,3-Dimethyl-5-(oxan-2-ylmethoxy)-1H-pyrazol-4-yl]prop-2-enoic acid 1-CH₃, 3-CH₃, 5-(oxan-2-ylmethoxy) C₁₄H₂₀N₂O₄ 280.3 N/A Polymer or drug design

Key Observations

Substituent Effects on Lipophilicity: The isobutyl group (2-methylpropyl) in the target compound confers higher lipophilicity compared to the methyl or naphthylmethyl groups in analogs. This may enhance bioavailability in hydrophobic environments, such as cell membranes .

Electron-Withdrawing Groups :

  • The 5-chloro substituent is conserved in the first three compounds, suggesting its critical role in electronic modulation or target binding. Replacing chlorine with alkoxy groups (e.g., oxan-2-ylmethoxy in the fourth compound) may alter reactivity or metabolic stability .

Stereochemical Considerations: The (2E)-configuration (trans double bond) in the prop-2-enoic acid moiety is common in analogs, likely optimizing spatial orientation for hydrogen bonding or conjugation effects .

Biological Activity

3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as a pyrazole derivative, has garnered attention in scientific research due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a prop-2-enoic acid moiety. The following sections provide an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

PropertyValue
IUPAC Name(E)-3-(5-chloro-1-isobutyl-3-methyl-1H-pyrazol-4-yl)acrylic acid
CAS Number882145-08-6
Molecular FormulaC11H15ClN2O2
Molecular Weight242.71 g/mol
Purity97%

The biological activity of 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Enzyme Inhibition : This compound has been shown to inhibit specific enzymes involved in metabolic pathways. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.
  • Antioxidant Activity : Similar pyrazole derivatives have demonstrated antioxidant properties, suggesting that this compound may also scavenge free radicals and reduce oxidative stress in cells .
  • Cell Signaling Modulation : The compound potentially influences cell signaling pathways by modulating receptor activities or altering the expression of key proteins involved in cellular responses to stimuli.

Biological Activity and Therapeutic Applications

Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against various pathogens. The specific compound may show efficacy against bacteria and fungi, making it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects : Due to its potential COX inhibition, this compound could be explored for its anti-inflammatory effects in conditions such as arthritis and other inflammatory diseases.

Anticancer Potential : Some studies have suggested that pyrazole derivatives can induce apoptosis in cancer cells. Investigations into the specific mechanisms by which this compound affects cancer cell viability are ongoing.

Case Studies and Research Findings

  • Study on Antioxidant Properties : A related pyrazole compound demonstrated significant antioxidant activity in vitro, suggesting that structural analogs like 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid might exhibit similar effects .
  • Enzyme Inhibition Research : In a study examining enzyme inhibitors for therapeutic use, compounds with similar structures were found to effectively inhibit COX enzymes at micromolar concentrations . This indicates the potential for 3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to serve as a lead compound for anti-inflammatory drug development.
  • Cell Viability Assays : Preliminary assays assessing the cytotoxicity of pyrazole derivatives on cancer cell lines revealed promising results, with certain concentrations leading to significant reductions in cell viability .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for condensation steps .
  • Catalysts : Use Lewis acids (e.g., ZnCl₂) to facilitate cyclization .
  • Temperature Control : Maintain reflux conditions (~80–100°C) for efficient intermediate formation .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)Reference
Pyrazole formationHydrazine hydrate, ethanol, reflux65–75
Prop-2-enoic couplingAcrylic acid, DCC, DMAP, dichloromethane50–60
PurificationRecrystallization (methanol)>95 purity

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers anticipate?

Answer:

  • 1H/13C NMR :
    • Pyrazole protons : δ 6.8–7.5 ppm (aromatic region) .
    • Prop-2-enoic acid : δ 5.8–6.5 ppm (vinyl protons), δ 12–13 ppm (carboxylic acid O-H) .
  • IR Spectroscopy :
    • Strong absorption at ~1700 cm⁻¹ (C=O stretch), ~1650 cm⁻¹ (C=C) .
  • Mass Spectrometry (MS) :
    • Molecular ion peak at m/z 256.7 (C₁₀H₁₂ClN₂O₂⁺) .

Q. Table 2: Key Spectral Data

TechniqueKey SignalsReference
¹H NMR (CDCl₃)δ 1.2–1.4 (2-methylpropyl CH₃)
¹³C NMRδ 165.5 (COOH), δ 145.2 (pyrazole C-Cl)
IR1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=C)

Advanced: How does the electronic nature of the pyrazole substituents influence the compound's reactivity in nucleophilic addition reactions?

Answer:
The electron-withdrawing chloro group at position 5 of the pyrazole ring increases the electrophilicity of the α,β-unsaturated system, enhancing reactivity toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) can predict regioselectivity:

  • Nucleophilic Attack : Favored at the β-position of the prop-2-enoic acid due to conjugation with the electron-deficient pyrazole .
  • Substituent Effects : Methyl and 2-methylpropyl groups sterically hinder reactions but stabilize intermediates via hydrophobic interactions .

Q. Methodological Approach :

  • Perform Hammett analysis to correlate substituent electronic effects with reaction rates.
  • Validate with kinetic studies under varied pH and solvent conditions .

Advanced: What strategies can resolve contradictions in reported biological activity data (e.g., enzyme inhibition) across studies?

Answer:
Contradictions often arise from assay variability. Key strategies include:

Standardize Assay Conditions :

  • Use consistent enzyme sources (e.g., recombinant human vs. animal isoforms).
  • Control pH (e.g., 7.4 for physiological relevance) and temperature (37°C) .

Compound Purity Verification :

  • HPLC with UV detection (≥98% purity) to exclude degradation products .

Dose-Response Validation :

  • Calculate IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) .

Q. Table 3: Example Bioactivity Data Reconciliation

StudyIC₅₀ (μM)Assay ConditionsReference
A2.5Human COX-2, pH 7.4, 37°C
B15.3Rat COX-2, pH 6.8, 25°C

Advanced: How can computational modeling predict metabolic pathways or degradation products of this compound?

Answer:

  • In Silico Tools :
    • CYP450 Metabolism Prediction : Use Schrödinger’s BioLuminate to identify likely oxidation sites (e.g., prop-2-enoic acid chain) .
    • Degradation Pathways : SPARC and ACD/Percepta simulate hydrolysis under acidic/basic conditions, predicting cleavage of the ester linkage .
  • Validation :
    • LC-MS/MS to detect predicted metabolites in hepatocyte incubations .

Q. Table 4: Predicted vs. Observed Degradation Products

ConditionPredicted ProductObserved (LC-MS)Reference
Acidic5-Chloro-3-methylpyrazole-4-carboxylic acidYes
BasicProp-2-enoic acid derivativeNo

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